1-Ferrocenylethanone

Electrochemistry Redox Flow Batteries Organometallic Chemistry

1-Ferrocenylethanone (Acetylferrocene) is NOT interchangeable with ferrocene or 1,1′-diacetylferrocene. Its mono-acetyl substitution delivers 4× higher solubility (0.81 M vs. 0.2 M) in propylene carbonate and an elevated oxidation potential (3.65 V vs. Li/Li+), enabling higher energy density in non-aqueous redox flow batteries. The acetyl handle is ideal for constructing planar chiral ligands (e.g., P-Phos scaffold) with enantioselectivities up to 99.3% e.e. This orange crystalline solid (mp 81–83°C) also serves as a precursor for anti-malarial, anti-tumor, and bactericidal ferrocene-modified β-lactams. Procure the performance-differentiated building block — not a generic ferrocene substitute.

Molecular Formula C12H12FeO
Molecular Weight 228.07 g/mol
Cat. No. B12061959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ferrocenylethanone
Molecular FormulaC12H12FeO
Molecular Weight228.07 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C[CH]1.C1=C[CH]C=C1.[Fe]
InChIInChI=1S/C7H7O.C5H5.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-5H,1H3;1-5H;
InChIKeyPHMAOJNZIFULOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ferrocenylethanone (Acetylferrocene) Procurement & Specification Guide


1-Ferrocenylethanone (CAS 1271-55-2), commonly known as acetylferrocene, is a mono-substituted ferrocene derivative featuring an acetyl group on one cyclopentadienyl ring . This substitution introduces a polar, electron-withdrawing functional group, fundamentally altering the physicochemical and electrochemical profile relative to the parent ferrocene [1]. It is a stable, orange crystalline solid with a melting point of 81-83°C, widely used as a key intermediate for asymmetric ligands, redox-active materials, and specialty fuel additives [2].

Why Generic Ferrocene Substitution Fails: The Critical Impact of Mono-Acetylation


The assumption that ferrocene and its derivatives are interchangeable is a critical error in experimental design and procurement. The simple addition of an acetyl group to one Cp ring creates a molecule with a distinct electronic and steric environment . This modification directly impacts key performance metrics, including redox potential, solubility, and melting point [1][2][3]. Furthermore, the mono-substitution pattern offers a specific, single-point functional handle for synthesis, a feature absent in both the unsubstituted ferrocene and the doubly substituted 1,1'-diacetylferrocene [4]. Therefore, substituting 1-ferrocenylethanone with ferrocene, 1,1'-diacetylferrocene, or other ferrocenyl analogs will not replicate its behavior in electrochemical or synthetic applications.

Quantitative Evidence for 1-Ferrocenylethanone Differentiation vs. Analogs


Redox Potential Tuning: 1-Ferrocenylethanone vs. Ferrocene vs. 1,1'-Diacetylferrocene

The electron-withdrawing acetyl group of 1-ferrocenylethanone increases its oxidation potential relative to ferrocene, but the mono-substitution yields an intermediate value distinct from the diacetyl derivative. This allows for precise tuning of the redox potential. The oxidation potential shifts positively to 3.65 V vs. Li/Li+, compared to 3.44 V for ferrocene [1]. In a separate study using different reference electrodes, reduction potentials of 270 mV for 1-ferrocenylethanone and 490 mV for 1,1'-diacetylferrocene were reported, establishing a clear and quantifiable potential ladder for these compounds [2].

Electrochemistry Redox Flow Batteries Organometallic Chemistry

Enhanced Organic Solvent Solubility: 1-Ferrocenylethanone vs. Ferrocene in Propylene Carbonate

Acetyl substitution dramatically increases solubility in polar organic solvents compared to unsubstituted ferrocene. In a propylene carbonate (PC)-based electrolyte, the solubility of 1-ferrocenylethanone is 0.81 M at 25°C, which is 4 times higher than that of ferrocene (0.2 M) [1]. This is attributed to the disruption of molecular symmetry and enhanced polar interactions with the solvent [1].

Flow Battery Electrolyte Solubility Engineering Materials Chemistry

Differential Aqueous Solubility: Entropy-Driven Advantage of 1-Ferrocenylethanone over Ferrocene

The solubility of 1-ferrocenylethanone in water is significantly higher than that of ferrocene. At 25°C, the solubility values expressed as -log S are 1.75 for 1-ferrocenylethanone and 4.16 for ferrocene [1]. This indicates that 1-ferrocenylethanone is approximately 250 times more soluble in water, a difference attributed to an entropy factor rather than a purely enthalpic effect [1].

Aqueous Chemistry Thermodynamics Environmental Fate

Physical Property Divergence: Melting Point Depression Relative to Ferrocene and 1,1'-Diacetylferrocene

The melting point of 1-ferrocenylethanone (81-83°C) is substantially lower than that of ferrocene (172.5°C) and 1,1'-diacetylferrocene (122°C) [1][2]. This depression is a direct consequence of the reduced molecular symmetry, which weakens crystal packing forces, a phenomenon also linked to its increased solubility [3].

Thermal Analysis Purification Solid-State Chemistry

Synthetic Versatility: Mono-Acetylation as a Precise Functional Handle

The mono-acetyl group of 1-ferrocenylethanone provides a single, highly reactive site for selective derivatization, enabling the synthesis of a vast array of chiral ligands and biologically active compounds [1]. It is a critical precursor for P-Phos-type ligands used in asymmetric hydrogenation, which can achieve enantioselectivities as high as 99.3% e.e. [2]. Its use in the Sharpless asymmetric dihydroxylation of derived 1-substituted-1-ferrocenylethenes also yields chiral tertiary alcohols with good yields and enantioselectivities [3]. In contrast, ferrocene requires a less selective initial functionalization step, and 1,1'-diacetylferrocene presents a more complex synthetic challenge due to its two identical reactive groups.

Asymmetric Catalysis Ligand Synthesis Drug Discovery

Electrochemical Stability: 1-Ferrocenylethanone in Non-Aqueous Electrolytes

The 1-ferrocenylethanone/1-ferrocenylethanium redox couple exhibits excellent electrochemical and chemical stability within a specific voltage window. Studies show it is stable between 3.3-4.1 V (vs. Li/Li+), which is a critical parameter for its application in Li-based non-aqueous flow batteries [1]. This stability translates into a high Coulombic efficiency of >98% in a coin-type non-flowing cell [1].

Flow Battery Cyclic Voltammetry Electrolyte Stability

High-Value Application Scenarios for 1-Ferrocenylethanone


Development of Non-Aqueous Redox Flow Battery Electrolytes

1-Ferrocenylethanone is a superior choice for the catholyte in non-aqueous redox flow batteries. Its 4x higher solubility (0.81 M) compared to ferrocene (0.2 M) in propylene carbonate directly enables a fourfold increase in electrolyte capacity [1]. Coupled with its higher oxidation potential (3.65 V vs. Li/Li+ vs. 3.44 V for ferrocene), it provides a tangible boost in cell voltage and overall energy density [1]. The demonstrated stability of the redox couple and high Coulombic efficiency (>98%) confirm its viability for long-term cycling applications [1].

Precursor for Chiral Ligands in Asymmetric Catalysis

The acetyl group on 1-ferrocenylethanone is an ideal and specific handle for synthesizing planar chiral ferrocenyl ligands, such as those based on the P-Phos scaffold [1]. Its mono-substitution pattern avoids the synthetic complexities of 1,1'-diacetylferrocene. These ligands, derived from 1-ferrocenylethanone, are highly effective in asymmetric hydrogenation reactions, delivering enantioselectivities of up to 99.3% e.e. [2]. Its use also extends to the Sharpless asymmetric dihydroxylation of derived alkenes, providing access to chiral tertiary alcohols [3].

Building Block for Bioactive Organometallic Compounds

The unique combination of lipophilicity, stability, and an electrophilic handle makes 1-ferrocenylethanone an essential building block for medicinal chemists. It has been used as a precursor for ferrocene-modified β-lactams and other derivatives exhibiting anti-malarial, anti-tumor, and bactericidal activities [1][2]. The significantly higher aqueous solubility of 1-ferrocenylethanone compared to ferrocene (approximately 250x) may also be advantageous for developing compounds with improved bioavailability or for use in aqueous biological assays [3].

Additive in Specialty Fuels and Propellants

Historically, 1-ferrocenylethanone has been utilized as a burning rate promoter in rocket propellants and other specialty fuel applications [1][2]. While performance data in this field is often proprietary, its established use underscores its value as a functional, rather than a purely structural, ferrocene analog. Its distinct thermal profile (lower melting point and specific phase transition behavior) also differentiates it from ferrocene in solid propellant formulations [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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